Cas no 122114-16-3 (Veralgin)

Veralgin structure
Veralgin structure
Product Name:Veralgin
Numero CAS:122114-16-3
MF:C38H49ClN6O7
MW:737.284668684006
CID:175410
PubChem ID:5748422
Update Time:2025-04-19

Veralgin Proprietà chimiche e fisiche

Nomi e identificatori

    • Veralgin
    • (4R,4aR,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-ol,4-amino-1,5-dimethyl-2-phenylpyrazol-3-one,5,5-diethyl-1,3-diazinane-2,4,6-trione,hydro
    • 7,8-Didehydro-4,5-epoxy-3-ethoxy-17-methylmorphinan-6-ol hydrochloride, (5alpha,6alpha)-, mixt. with 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one and 5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
    • Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-ethoxy-17-methyl-, hydrochloride, (5alpha,6alpha)-, mixt. with 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one and 5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
    • DTXSID90153519
    • (4R,4aR,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;4-amino-1,5-dimethyl-2-phenylpyrazol-3-one;5,5-diethyl-1,3-diazinane-2,4,6-trione;hydrochloride
    • 122114-16-3
    • Inchi: 1S/C19H23NO3.C11H13N3O.C8H12N2O3.ClH/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18;1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9;1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h4-7,12-14,18,21H,3,8-10H2,1-2H3;3-7H,12H2,1-2H3;3-4H2,1-2H3,(H2,9,10,11,12,13);1H/t12-,13+,14-,18-,19-;;;/m0.../s1
    • Chiave InChI: FDBJOJMJXVZQEH-VSYPDCRNSA-N
    • Sorrisi: Cl.O1C2=C(C=CC3C[C@@H]4[C@@H]5C=C[C@@H]([C@H]1[C@@]5(C=32)CCN4C)O)OCC.O=C1C(C(NC(N1)=O)=O)(CC)CC.O=C1C(=C(C)N(C)N1C1C=CC=CC=1)N

Proprietà calcolate

  • Massa esatta: 736.33547
  • Massa monoisotopica: 736.335126
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 52
  • Conta legami ruotabili: 5
  • Complessità: 1070
  • Conteggio di unità legate in modo Covalent: 4
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 167

Proprietà sperimentali

  • Densità: g/cm3
  • Punto di ebollizione: 472.2°Cat760mmHg
  • Punto di infiammabilità: 239.4°C
  • PSA: 166.77
  • LogP: 4.98950
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd